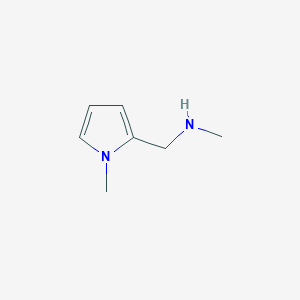![molecular formula C22H16N2O2S B2923331 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 477569-60-1](/img/structure/B2923331.png)
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives, which could include “4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide and related compounds have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action involves metabolism playing a central role, with drug uptake and biotransformation observed in sensitive cell lines. Studies have demonstrated that N-acylation and oxidation are the main metabolic transformations, influencing the chemotherapeutic effectiveness of these compounds (Chua et al., 1999).
Antimicrobial Agents
Some derivatives of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide have been synthesized for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, with some being more potent than reference drugs. The antibacterial activity is particularly pronounced against Gram-positive strains, indicating potential for development as antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Numerous studies have synthesized and evaluated various derivatives of this compound for their anticancer activities. These studies involve screening against multiple cancer cell lines and comparing their effectiveness with existing drugs. Some derivatives have shown higher anticancer activities than reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Binding with Human Serum Albumin
Research on the binding of thiadiazole derivatives, which are structurally related to 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide, to human serum albumin (HSA) has been conducted. These studies help understand the pharmacokinetic mechanism of such drugs. Investigations include studying the quenching mechanism, binding kinetics, and molecular interactions between the drug and HSA (Karthikeyan et al., 2017).
Molecular Docking and Computational Studies
Molecular docking and computational approaches have been utilized to understand the interaction of benzothiazole derivatives with biological targets. These studies aid in elucidating the mechanism of action at the molecular level and assist in drug design and development processes (Fahim & Shalaby, 2019).
Modulation of Histone Acetylation
Some derivatives have been studied for their role in modulating histone acetylation in cancer cells, indicating a potential mechanism of antitumor activity. These compounds have been shown to inhibit histone deacetylase, causing histone hyperacetylation and impacting gene expression related to tumor suppression (Kraker et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-10-12-16(13-11-15)21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQTHSRAGWZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)
![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)


![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2923259.png)
![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)
![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)


![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)